molecular formula C13H11N3 B3345235 4-(6,7-Dihydro-5H-pyrrolo[1,2-c]imidazol-5-yl)benzonitrile CAS No. 102676-88-0

4-(6,7-Dihydro-5H-pyrrolo[1,2-c]imidazol-5-yl)benzonitrile

Cat. No.: B3345235
CAS No.: 102676-88-0
M. Wt: 209.25 g/mol
InChI Key: OFLKLQLYJBMZHE-UHFFFAOYSA-N
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Description

4-(6,7-Dihydro-5H-pyrrolo[1,2-c]imidazol-5-yl)benzonitrile is a heterocyclic compound that features a fused pyrroloimidazole ring system attached to a benzonitrile group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-(6,7-Dihydro-5H-pyrrolo[1,2-c]imidazol-5-yl)benzonitrile typically involves multiple steps:

    Cyclization: The initial step involves the cyclization of appropriate precursors to form the pyrroloimidazole core.

    Functionalization: Subsequent functionalization of the core structure introduces the benzonitrile group.

    Purification: The final product is purified using techniques such as column chromatography and recrystallization.

Industrial Production Methods: Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, typically using reagents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be performed using reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur at the benzonitrile group, often using reagents like sodium methoxide or potassium tert-butoxide.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Sodium methoxide in methanol.

Major Products:

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted benzonitrile derivatives.

Scientific Research Applications

4-(6,7-Dihydro-5H-pyrrolo[1,2-c]imidazol-5-yl)benzonitrile has several applications in scientific research:

    Medicinal Chemistry: It is explored for its potential as a pharmacophore in drug design, particularly for its activity against certain enzymes and receptors.

    Materials Science: The compound is investigated for its electronic properties, making it a candidate for use in organic semiconductors and other electronic materials.

    Biological Studies: It is used in studies to understand its interaction with biological macromolecules and its potential as a therapeutic agent.

Mechanism of Action

The mechanism of action of 4-(6,7-Dihydro-5H-pyrrolo[1,2-c]imidazol-5-yl)benzonitrile involves its interaction with specific molecular targets:

    Enzyme Inhibition: The compound can inhibit certain enzymes by binding to their active sites, thereby blocking substrate access.

    Receptor Modulation: It can modulate receptor activity by binding to receptor sites, influencing signal transduction pathways.

    Pathways Involved: The pathways involved may include those related to cell proliferation, apoptosis, and signal transduction.

Comparison with Similar Compounds

  • 4-(6,7-Dihydro-5H-pyrrolo[1,2-c]imidazol-5-yl)phenol
  • 4-(6,7-Dihydro-5H-pyrrolo[1,2-c]imidazol-5-yl)aniline
  • 4-(6,7-Dihydro-5H-pyrrolo[1,2-c]imidazol-5-yl)benzaldehyde

Comparison:

  • Uniqueness: 4-(6,7-Dihydro-5H-pyrrolo[1,2-c]imidazol-5-yl)benzonitrile is unique due to the presence of the benzonitrile group, which imparts distinct electronic properties and reactivity compared to its analogs.
  • Activity: The compound may exhibit different biological activities and chemical reactivity compared to its analogs, making it a valuable scaffold for drug discovery and materials science.

Properties

IUPAC Name

4-(6,7-dihydro-5H-pyrrolo[1,2-c]imidazol-5-yl)benzonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11N3/c14-7-10-1-3-11(4-2-10)13-6-5-12-8-15-9-16(12)13/h1-4,8-9,13H,5-6H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OFLKLQLYJBMZHE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=CN=CN2C1C3=CC=C(C=C3)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11N3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60555864
Record name 4-(6,7-Dihydro-5H-pyrrolo[1,2-c]imidazol-5-yl)benzonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60555864
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

209.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

102676-88-0
Record name 4-(6,7-Dihydro-5H-pyrrolo[1,2-c]imidazol-5-yl)benzonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60555864
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4-(6,7-Dihydro-5H-pyrrolo[1,2-c]imidazol-5-yl)benzonitrile
Reactant of Route 2
4-(6,7-Dihydro-5H-pyrrolo[1,2-c]imidazol-5-yl)benzonitrile
Reactant of Route 3
4-(6,7-Dihydro-5H-pyrrolo[1,2-c]imidazol-5-yl)benzonitrile
Reactant of Route 4
4-(6,7-Dihydro-5H-pyrrolo[1,2-c]imidazol-5-yl)benzonitrile
Reactant of Route 5
4-(6,7-Dihydro-5H-pyrrolo[1,2-c]imidazol-5-yl)benzonitrile
Reactant of Route 6
4-(6,7-Dihydro-5H-pyrrolo[1,2-c]imidazol-5-yl)benzonitrile

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